6-Ethynyl-3-azabicyclo[4.1.0]heptane
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Overview
Description
6-Ethynyl-3-azabicyclo[410]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Ethynyl-3-azabicyclo[4.1.0]heptane involves the oxidative cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes radical oxidation to achieve the desired product. The reaction is carried out under mild conditions, making it operationally straightforward and sustainable .
Another approach involves the preparation of 6-functionalized azabicyclo[4.1.0]heptane derivatives. The common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is obtained in four steps starting from readily available 4-hydroxymethyl pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies mentioned above can be scaled up for industrial applications, given their operational ease and compatibility with a wide range of functional groups and substrates.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using radical oxidation methods to form functionalized derivatives.
Substitution: Functional groups can be introduced at different positions on the bicyclic structure through substitution reactions.
Common Reagents and Conditions
Oxidation: Radical oxidizing agents are commonly used for the oxidative cyclopropanation of aza-1,6-enynes.
Substitution: Reagents such as tert-butyl hydroperoxide and other radical initiators are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in diverse product transformations .
Scientific Research Applications
6-Ethynyl-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Ethynyl-3-azabicyclo[4.1.0]heptane exerts its effects involves radical oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions. The compound’s bicyclic structure allows for diverse interactions with various molecular targets, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound is similar in structure but has a different ring size and substitution pattern.
Azabicyclo[4.1.0]heptane-2,4,5-triones: These derivatives are formed through oxidative cyclopropanation and have additional functional groups.
Uniqueness
6-Ethynyl-3-azabicyclo[4.1.0]heptane is unique due to its ethynyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
6-ethynyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-3-4-9-6-7(8)5-8/h1,7,9H,3-6H2 |
InChI Key |
ATRAVWPNADILNF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCNCC1C2 |
Origin of Product |
United States |
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